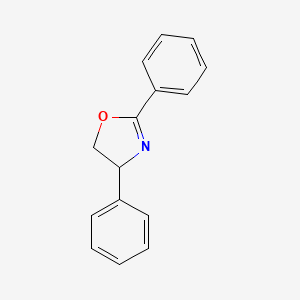

2,4-diphenyl-4,5-dihydro-1,3-oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-diphenyl-4,5-dihydro-1,3-oxazole is a chiral oxazole derivative characterized by its unique structure, which includes a dihydro ring and two phenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diphenyl-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzoin with hydroxylamine hydrochloride in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can further enhance the efficiency and consistency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-diphenyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives with altered electronic properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce a wide range of substituents on the phenyl rings.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

2,4-Diphenyl-4,5-dihydro-1,3-oxazole serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its structural properties allow it to play a role in the development of anti-inflammatory and analgesic drugs . The compound's ability to interact with biological targets makes it a candidate for further research into its therapeutic potential. Notably, studies have indicated that derivatives of this compound may exhibit antimicrobial and anticancer activities, suggesting its viability as a drug candidate in medicinal chemistry .

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing complex molecules. Its unique oxazole ring structure enhances the efficiency of synthetic pathways in laboratory settings. The compound is involved in various reactions including asymmetric synthesis and serves as a ligand in catalytic processes .

Material Science

The compound is being explored for its potential applications in material science, particularly in the development of novel materials such as polymers and coatings. These materials often require specific thermal and mechanical properties that can be achieved through the incorporation of oxazole derivatives . Research indicates that modifying the oxazole structure can lead to materials with enhanced performance characteristics.

Agricultural Chemistry

Research into agricultural chemistry has identified this compound as a potential component in the formulation of safer and more effective pesticides and herbicides. Its chemical properties may allow for improved efficacy while minimizing environmental impact .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard in various analytical methods. It aids in the detection and quantification of other compounds within complex mixtures, which is essential for quality control across different industries . Its reliability as a standard ensures accurate measurement and analysis in laboratory environments.

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for anti-inflammatory and analgesic drugs; potential antimicrobial properties. |

| Organic Synthesis | Building block for complex molecules; involved in asymmetric synthesis and catalysis. |

| Material Science | Development of polymers and coatings with specific thermal/mechanical properties. |

| Agricultural Chemistry | Potential use in safer pesticide/herbicide formulations. |

| Analytical Chemistry | Acts as a standard for detection/quantification in complex mixtures. |

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives of this compound. Results indicated significant inhibition of cancer cell proliferation through specific biomolecular interactions .

Case Study 2: Asymmetric Catalysis

Research demonstrated the effectiveness of using this compound as a ligand in asymmetric catalysis reactions. The compound facilitated high yields in enantioselective reactions involving various substrates .

Wirkmechanismus

The mechanism by which 2,4-diphenyl-4,5-dihydro-1,3-oxazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity through binding interactions. The molecular targets and pathways involved can vary widely, depending on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2,4-diphenyl-4,5-dihydro-1,3-oxazole include other oxazole derivatives and chiral heterocycles with similar structural features.

Uniqueness

What sets this compound apart is its specific chiral configuration and the presence of two phenyl groups, which confer unique electronic and steric properties. These features make it particularly valuable in applications requiring precise control over molecular interactions and reactivity.

Biologische Aktivität

2,4-Diphenyl-4,5-dihydro-1,3-oxazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique oxazole ring with two phenyl substituents. This structure contributes to its distinct chemical reactivity and biological interactions. The compound's ability to form hydrogen bonds and engage in electrostatic interactions with biomolecules is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain enzymes or modulate signaling pathways involved in cell proliferation and survival. These interactions can lead to various biological effects, including cytotoxicity against cancer cells .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated that the compound showed significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for these strains were reported to be in the low micromolar range.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Case Study 1 : In vitro assays revealed that the compound induced apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 10 to 20 µM, indicating a moderate level of potency compared to standard chemotherapeutic agents like doxorubicin .

- Case Study 2 : Another study highlighted its effectiveness against melanoma cell lines, showing significant cytotoxic effects with IC50 values around 15 µM. Flow cytometry analysis confirmed that treatment with this compound led to increased levels of apoptotic markers .

Data Summary

Eigenschaften

IUPAC Name |

2,4-diphenyl-4,5-dihydro-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-3-7-12(8-4-1)14-11-17-15(16-14)13-9-5-2-6-10-13/h1-10,14H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQJMAHDNUWGFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.